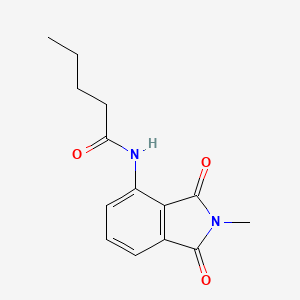

N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

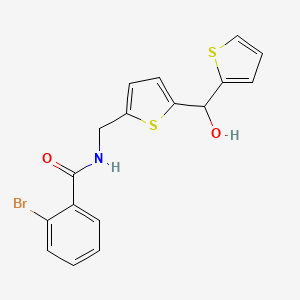

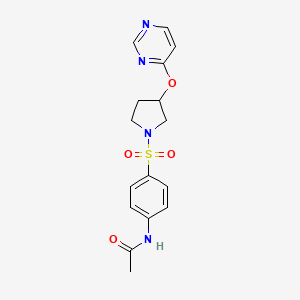

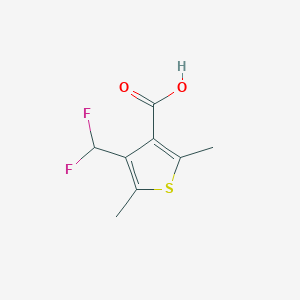

“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” is a chemical compound. It’s related to other compounds such as “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl ” and “Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)-3-hydroxy-2-naphthoate ”.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of related compounds has been studied . For instance, the crystal structure of “4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl” has been reported .Chemical Reactions Analysis

The chemical reactions involving related compounds have been investigated . For example, heteroaromatic nitrogen onium salts, which can be linked to phthalimide, contain a fragmentable nitrogen–oxygen bond that can be cleaved homolytically by irradiation with the appropriate wavelength of light .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed . For example, the compound “4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate” is photostable in the crystal and does not undergo homolytic N–O bond cleavage as observed in solution .Applications De Recherche Scientifique

Pharmaceutical Synthesis

“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The structure-activity relationships and biological properties of these derivatives are being studied to unlock their potential as therapeutic agents .

Herbicides

These compounds have also found applications in the development of herbicides . The specific mechanisms of action and effectiveness of these herbicides are subjects of ongoing research.

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 of these compounds make them suitable for use in the production of colorants and dyes . Their unique chemical structure allows for the creation of a wide range of colors and shades.

Polymer Additives

“N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide” and its derivatives can be used as additives in polymers . They can enhance the properties of the polymers, such as their stability, durability, and resistance to environmental factors.

Organic Synthesis

These compounds have diverse chemical reactivity, making them useful in various organic synthesis processes . They can participate in a wide range of chemical reactions, enabling the synthesis of complex organic molecules.

Photochromic Materials

These compounds have potential applications in the development of photochromic materials . Photochromic materials change their color in response to light, and these compounds could enhance the sensitivity and responsiveness of these materials.

Mécanisme D'action

Target of Action

N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide is a derivative of N-isoindoline-1,3-dione heterocycles . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . .

Mode of Action

It is known that n-isoindoline-1,3-dione derivatives, to which this compound belongs, have diverse chemical reactivity and promising applications .

Biochemical Pathways

N-isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-4-8-11(17)15-10-7-5-6-9-12(10)14(19)16(2)13(9)18/h5-7H,3-4,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVAOOCMBDEQFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-1,3-dioxoisoindolin-4-yl)pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2466980.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)

![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)